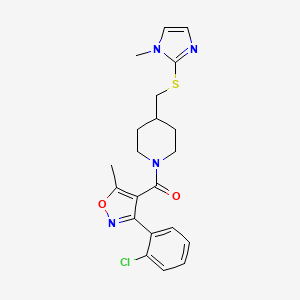

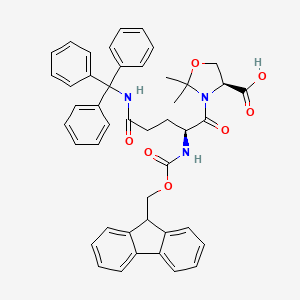

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine” is a chemical compound with the molecular formula C15H16ClN3 . It has a molecular weight of 273.76 .

Physical and Chemical Properties Analysis

“this compound” is a solid . Its empirical formula is C16H14ClN3 and it has a molecular weight of 283.76 .Applications De Recherche Scientifique

Synthesis of N-substituted Quinazoline Derivatives

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine serves as a foundational compound for the synthesis of various N-substituted quinazoline derivatives. These derivatives are synthesized from natural gallic acid and further modified with aryl or benzyl amines. Although the synthesized compounds demonstrated anticancer activity, they were generally less effective than the standard reference drugs (Liu et al., 2007; Liu et al., 2008).

Catalyzed CH Amination

The molecule is used in processes such as Rhodium(III)-catalyzed CH amination, demonstrating high efficiency and good functional group tolerance. This process is notable for its exclusive production of 2,6-bis-aminated products under mild reaction conditions (Zhang et al., 2018).

Structural and Spectroscopic Studies

The compound and its derivatives have been subject to structural and spectroscopic studies, providing insights into their geometric and electronic configurations. For instance, the title molecule, 2‐(4‐Chlorophenyl)‐3‐{[(1E)‐(4‐chlorophenyl)methylene]amino}‐2,3‐dihydroquinazolin‐4(1H)‐one, has been examined for its intermolecular interactions and crystal packing (Butcher et al., 2007).

Biological Applications

Anticancer Activity

Some derivatives of this compound have been explored for their anticancer properties. Specifically, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated potent apoptosis-inducing activity and significant efficacy in cancer models, including high blood-brain barrier penetration (Sirisoma et al., 2009).

Anti-tubercular Agents

The 2,4-diaminoquinazoline series, related to the core structure of this compound, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Extensive evaluation suggests the potential of this series as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).

Synthetic Utility in Pharmaceuticals

The molecule and its derivatives find utility in the synthesis of various pharmaceutical compounds. For instance, the compound has been used in the synthesis of 2-arylbenzoxazole derivatives and 2-aryl-1,2,3,4-tetrahydroquinazolines, highlighting its versatility in pharmaceutical chemistry (Miao et al., 2015; Correa et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGXJLHTIYLMIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)Cl)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B2850521.png)

![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2850526.png)

![1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2850527.png)

![1-methyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850532.png)

![N-(2,5-dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850536.png)

![2,4,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2850537.png)

![5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2850538.png)

![9-(4-fluorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850541.png)